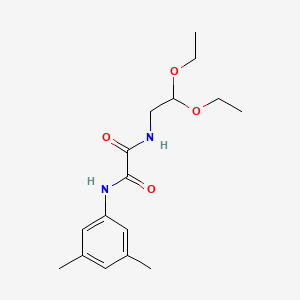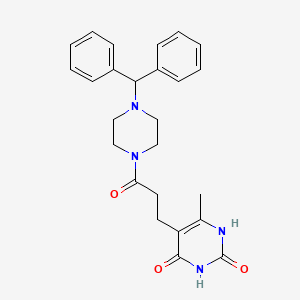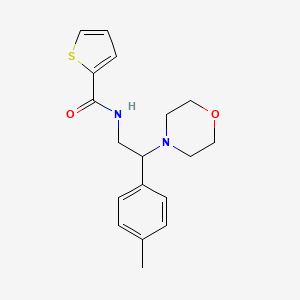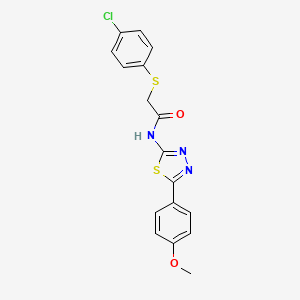![molecular formula C28H23ClN2O4S3 B2828478 Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate CAS No. 1179410-54-8](/img/structure/B2828478.png)
Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate” is a complex organic compound. It contains a benzene ring, a thiophene ring (a five-membered heteroaromatic compound containing a sulfur atom), and a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms). This compound also includes functional groups such as benzenesulfonyl, carboxylate, and amino groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene and thiazole rings, the introduction of the benzenesulfonyl group, and the formation of the carboxylate ester. The exact synthetic route would depend on the starting materials and the specific conditions used. Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .Molecular Structure Analysis
The molecular structure of this compound is characterized by its aromatic rings (benzene and thiophene) and heterocyclic ring (thiazole). The presence of sulfur and nitrogen in the thiazole ring, the sulfur in the thiophene ring, and the benzenesulfonyl group attached to the thiazole ring are key features of its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its aromatic and heterocyclic rings, as well as its functional groups. For instance, the benzenesulfonyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the presence of the polar carboxylate ester and sulfonyl groups. Its boiling and melting points would depend on the size and shape of the molecule, as well as the types of intermolecular forces present .科学的研究の応用
Synthetic Methodologies and Heterocyclic Chemistry
One-Pot Synthesis of Heterocycles : A study describes a one-pot, three-component synthesis method producing bis[2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes, indicating the versatility of thiazole derivatives in synthesizing nitrogen-containing heterocycles under mild conditions (Fang, Zheng, & Fang, 2013). This methodology could potentially be applied to the synthesis of compounds similar to the one , given its structural features that include thiazole and thiophene rings.
Photophysical Properties and Singlet Oxygen Activation : Research on ethyl 2-arylthiazole-5-carboxylates explored their synthesis via photochemical reactions, investigating their photophysical properties and singlet oxygen activation capabilities (Amati et al., 2010). These findings highlight the potential of thiazole derivatives in photochemical studies and could provide insights into the applications of the compound of interest in similar contexts.
Oxidative Cyclization to Benzocarbazoloquinones : The conversion of ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate into benzocarbazoloquinones via oxidative cyclization demonstrates the utility of sulfonyl and carboxylate groups in complex heterocyclic syntheses (Rajeswaran & Srinivasan, 1994). This process may be relevant to the synthesis or functionalization of the compound , considering its sulfonyl and carboxylate functionalities.
Catalysis and Reaction Mechanisms
Lanthanide-Catalyzed Cyclocarbonylation : A study on lanthanide-catalyzed cyclocarbonylation for synthesizing benzannulated 1,3-diheteroatom five- and six-membered heterocycles presents a novel approach to heterocycle formation (Jing, Liu, Lin, & Zhou, 2014). This methodology could offer a new perspective on synthesizing or modifying compounds like the one , emphasizing the role of catalysis in organic synthesis.
Acid- and Nucleophile-Catalyzed Cleavage : The study on acid- and nucleophile-catalyzed cleavage of ethyl benzenesulfenate provides insights into reaction mechanisms involving hypervalent intermediates (Okuyama, Nakamura, & Fueno, 1990). Understanding such mechanisms could be crucial for the functionalization or degradation studies of the specified compound.
作用機序
The mechanism of action of this compound would depend on its intended use. For instance, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Thiophene derivatives have been reported to have various biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
将来の方向性
The future directions for research on this compound could include further exploration of its potential therapeutic properties, as well as the development of new synthetic routes for its preparation. Given the reported therapeutic properties of thiophene derivatives, this compound could potentially be a valuable addition to the field of medicinal chemistry .
特性
IUPAC Name |
benzene;ethyl 2-[[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S3.C6H6/c1-2-29-21(26)17-16(14-9-5-3-6-10-14)13-30-19(17)24-22-25-20(18(23)31-22)32(27,28)15-11-7-4-8-12-15;1-2-4-6-5-3-1/h3-13H,2H2,1H3,(H,24,25);1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIKWYCTVRXKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC3=NC(=C(S3)Cl)S(=O)(=O)C4=CC=CC=C4.C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride](/img/structure/B2828401.png)

![8-chloro-5-[(4-fluorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2828404.png)
![(4-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2828405.png)


![3-[(cyanomethyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2828410.png)
![Hexahydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B2828411.png)

![3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid](/img/structure/B2828413.png)
![3-(4-Chlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2828414.png)
![N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2828415.png)

